molecular formula C10H11Br2NO B14074982 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14074982
M. Wt: 321.01 g/mol
InChI Key: OWOQKHZAVQNMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group (position 2), a bromomethyl group (position 3), and a 3-bromopropan-2-one moiety.

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C10H11Br2NO/c11-5-8-3-1-2-7(10(8)13)4-9(14)6-12/h1-3H,4-6,13H2

InChI Key

OWOQKHZAVQNMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)N)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Direct Bromination of Aromatic Precursors

A primary route involves the bromination of 2-amino-3-methylphenylpropan-2-one using brominating agents such as N-bromosuccinimide (NBS) or hydrogen bromide (HBr). The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane at 0–25°C, with acid catalysts like hydrochloric acid enhancing regioselectivity. For example, a patent method describes the use of NBS in THF with 36–38% hydrochloric acid, achieving a 94% yield of the dibrominated product.

Mechanistic Insights
The bromination mechanism involves electrophilic aromatic substitution, where the electron-donating amino group directs bromine to the ortho and para positions. Steric effects from the methyl group on the phenyl ring further favor bromination at the 3-position, ensuring high regiochemical control.

Halogenation Optimization

Key variables influencing bromination efficiency include:

Variable Optimal Range Impact on Yield
Brominating agent NBS (1.4–2.0 equiv) Maximizes conversion
Solvent THF (9–11 parts) Enhances solubility
Acid catalyst HCl (0.2–1.0 parts) Accelerates reaction
Temperature 25–35°C Balances kinetics

Data from industrial-scale trials demonstrate that maintaining a mass ratio of 1:1.4–2.0 (precursor:NBS) in THF with 0.2–1.0 parts HCl yields 93–95% pure product.

Multi-Step Organic Synthesis

Oxidation-Reduction Sequences

An alternative approach involves synthesizing the compound through sequential oxidation and reduction steps. Starting from 2-nitro-3-methylacetophenone, oxidation with potassium permanganate (KMnO₄) forms a ketone intermediate, which undergoes reductive amination using sodium borohydride (NaBH₄) and subsequent bromination.

Critical Steps

  • Oxidation : KMnO₄ in acidic medium converts methyl groups to ketones.
  • Reductive Amination : NaBH₄ reduces the nitro group to an amine while preserving the ketone functionality.
  • Bromination : NBS introduces bromine atoms at designated positions.

This method achieves an overall yield of 80–85%, with purity exceeding 97% after recrystallization.

Byproduct Management

Common byproducts include dihalogenated isomers and deaminated derivatives. Chromatographic purification (silica gel, ethyl acetate/hexane) or fractional crystallization (ethanol/water) effectively isolates the target compound.

Industrial-Scale Production Strategies

Solvent and Catalyst Selection

Industrial protocols favor THF over dichloromethane due to its higher boiling point (66°C vs. 40°C), enabling safer large-scale reactions. Zinc powder and acetic acid are employed in reduction steps to minimize metal waste.

Case Study: Patent-Based Synthesis

A patented method outlines the following optimized procedure:

  • Halogenation : React 1.0 kg of 7-(4-bromobenzoyl)indole with 1.4 kg NBS in 10 kg THF and 0.6 kg HCl (36–38%) at 25°C for 4 hours.
  • Crystallization : Add purified water to precipitate the product, yielding 1.2 kg (94%) after filtration.
  • Reduction : Treat 1.0 kg of the halogenated intermediate with 0.7 kg zinc powder and 0.156 kg acetic acid in THF at 35°C for 2 hours, achieving an 80% yield.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Efficiency
Direct Bromination 93–95% ≥98% High Moderate
Multi-Step Synthesis 80–85% ≥97% Moderate Low
Patent-Based Process 94% ≥99% High High

The patent method excels in scalability and cost efficiency due to simplified purification steps and high yields.

Challenges and Limitations

Byproduct Formation

Over-bromination and ring halogenation are recurrent issues, necessitating precise stoichiometric control. For instance, exceeding 2.0 equivalents of NBS leads to tri-brominated byproducts, reducing usable yield by 15–20%.

Purification Complexities

The compound’s polarity complicates chromatographic separation, requiring gradient elution with ethyl acetate/hexane (3:7 to 1:1). Crystallization from ethanol/water mixtures remains the most effective purification method, albeit with 5–10% product loss.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce methylated compounds .

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural Analogues

(a) 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one
  • Molecular Formula: C₁₀H₉BrF₃NO₂
  • Molecular Weight : 312.08 g/mol
  • Key Differences: The trifluoromethoxy (-OCF₃) group replaces the bromomethyl (-CH₂Br) at position 3.
(b) 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one
  • Molecular Formula: C₁₀H₁₁BrClNO
  • Molecular Weight : 276.56 g/mol
  • Key Differences: The amino group shifts to position 4, and the ketone substituent is 1-chloropropan-2-one instead of 3-bromopropan-2-one. The chlorine atom may reduce steric hindrance compared to bromine, influencing solubility and reaction kinetics .
(c) 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one
  • Key Differences: Incorporates an indole core with phenylsulfonyl and bromomethyl groups.
(d) 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Key Differences: A chalcone derivative with a brominated α,β-unsaturated ketone. The conjugated enone system enables distinct reactivity, such as Michael additions, unlike the saturated ketone in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Predicted Boiling Point (°C) Predicted Density (g/cm³)
Target Compound Not explicitly given - - -
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 N/A N/A
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one C₁₀H₁₁BrClNO 276.56 379.4 ± 37.0 1.538 ± 0.06

Notes:

  • The trifluoromethoxy derivative’s higher molecular weight stems from fluorine atoms, which also increase lipophilicity.
  • The chloro derivative’s lower molecular weight and higher predicted boiling point (379.4°C) suggest stronger intermolecular forces compared to brominated analogues .

Reactivity Trends :

  • Bromomethyl groups (-CH₂Br) are prone to nucleophilic substitution (e.g., SN2), whereas trifluoromethoxy groups (-OCF₃) resist hydrolysis but enhance electrophilic aromatic substitution directing effects .
  • The α-bromoketone moiety in the target compound could participate in elimination or coupling reactions, similar to chalcone derivatives .

Biological Activity

1-(2-Amino-3-(bromomethyl)phenyl)-3-bromopropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group and bromine atoms, which contribute to its unique chemical reactivity. Its molecular formula is C10H10Br2N2O, with a molecular weight of 321.01 g/mol. The presence of the amino and bromomethyl groups allows for interactions with various biological targets, potentially leading to enzyme inhibition or modulation of receptor activities .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. This can lead to the inhibition of enzymatic activity or alteration in receptor signaling pathways. The chloropropanone moiety may also participate in electrophilic reactions, further modulating the compound's biological effects.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) cells. For example, a study demonstrated that the compound exhibited concentration-dependent induction of apoptosis, particularly when combined with other therapeutic agents like Venetoclax .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (nM)
MV4-11337.6
THP-1480.3
HL60Not reported
Kasumi-1Not reported

The above table summarizes the inhibitory concentration (IC50) values for selected AML-associated cell lines, indicating the compound's effectiveness in suppressing cell viability.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cancer progression. The interaction studies focus on its binding affinity to various biological targets, which may include kinases and proteases critical for tumor growth and metastasis.

Potential Therapeutic Applications

Given its ability to modulate enzymatic activities and induce apoptosis in cancer cells, this compound holds promise as a lead compound in drug development for cancer therapy. Its unique structure allows for further modifications that could enhance its bioactivity and selectivity towards cancer cells while minimizing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.